Lipophilicity (LogP) Differentiation of the 5-Chloro Derivative Versus the 5-Bromo Analog
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid exhibits a calculated LogP of 0.1667, as reported by Leyan . In contrast, the 5-bromo analog (5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, CAS 1372711-56-2, MW 206.00 g/mol) has a reported LogP of -0.32 according to Hit2Lead . This represents a LogP difference of approximately 0.49 units, indicating that the chloro derivative is substantially more lipophilic than the bromo congener. The higher lipophilicity of the chloro compound may translate to improved passive membrane permeability in cellular assays, which is a critical parameter when the compound is used as a fragment or intermediate in drug discovery programs targeting intracellular targets.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.1667 (calculated) |
| Comparator Or Baseline | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid: LogP = -0.32 (Hit2Lead); 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid (non-halogenated): LogP ≈ -0.40 (estimated from methyl ester data, AMBinter [1]) |
| Quantified Difference | ΔLogP ≈ +0.49 vs. 5-bromo analog; ΔLogP ≈ +0.57 vs. non-halogenated analog |
| Conditions | Calculated/predicted LogP values from vendor databases; experimental confirmation recommended |
Why This Matters
For fragment-based drug discovery and medicinal chemistry programs, a LogP difference of ~0.5 units can significantly influence membrane permeability, solubility, and ultimately the pharmacokinetic profile of derived lead compounds.
- [1] AMBinter. 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester, LogP -0.3983. https://www.ambinter.com/ View Source
